2,4-Dimethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 2,4-Dimethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-oxopyrrolidine under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, and an appropriate solvent, like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Chemical Reactions Analysis
2,4-Dimethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction:
Scientific Research Applications
2,4-Dimethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride is used extensively in scientific research, particularly in the following areas:
Proteomics: This compound is used as a reagent in the study of proteins and their functions.
Medicinal Chemistry: It is employed in the synthesis of various biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity is exploited in various chemical reactions to modify or synthesize new compounds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the sulfonyl chloride group .
Comparison with Similar Compounds
2,4-Dimethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Benzenesulfonyl chloride: A simpler sulfonyl chloride used in similar substitution reactions.
Methanesulfonyl chloride: Another sulfonyl chloride with a smaller alkyl group, used in organic synthesis.
Tosyl chloride (p-toluenesulfonyl chloride): A widely used sulfonyl chloride in organic synthesis, known for its stability and reactivity.
The uniqueness of this compound lies in its specific structure, which includes both a dimethylbenzene ring and a pyrrolidinone group, making it suitable for specialized applications in research .
Properties
IUPAC Name |
2,4-dimethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-8-5-6-10(18(13,16)17)9(2)12(8)14-7-3-4-11(14)15/h5-6H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBPUFKDRBPFRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)N2CCCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601182289 |
Source
|
Record name | 2,4-Dimethyl-3-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601182289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331256-61-2 |
Source
|
Record name | 2,4-Dimethyl-3-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331256-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethyl-3-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601182289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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